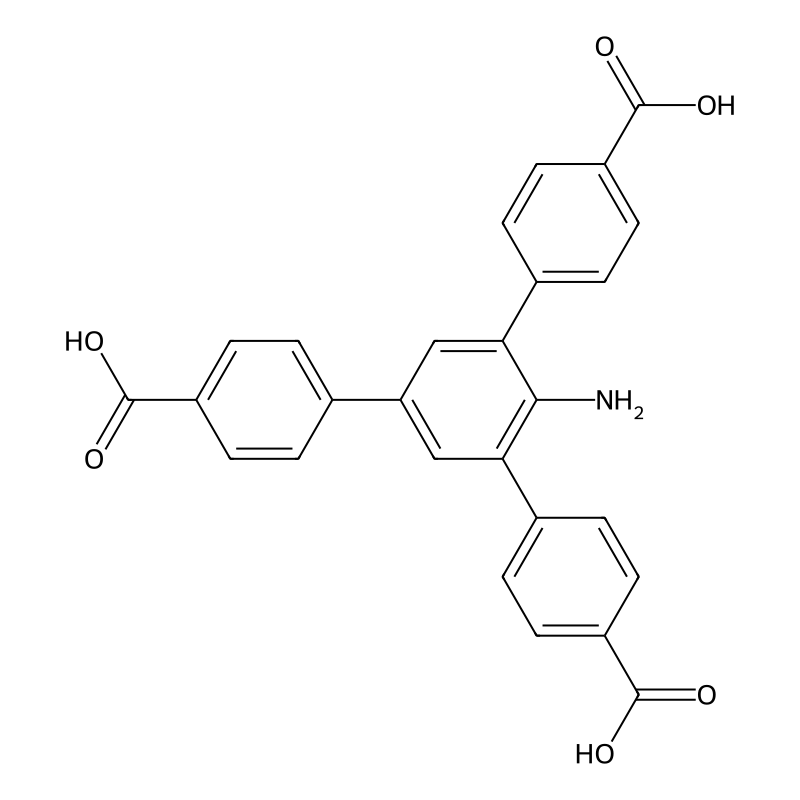

2,4,6-Tris(4-carboxyphenyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Assembly and Crystallography

2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) has been explored for its crystal packing and self-assembly properties due to the presence of functional groups that can participate in intermolecular interactions. A study by Lai et al. (2016) investigated the crystal structures of various 1,3,5-tris(4-carboxyphenyl)arenes, including TCPA. Their findings showed that the arrangement of carboxylic acid groups and the central aromatic core influence the stacking distances and catenation (interlocking) in the crystal structures []. This suggests potential applications in the design of supramolecular assemblies with specific architectures.

Another study by Zentner et al. (2015) reported that a closely related molecule, 1,3,5-Tris(4-carboxyphenyl)benzene, assembles into a complex polycatenated structure through hydrogen bonding and π-π stacking interactions (interactions between aromatic rings) []. This research highlights the ability of TCPA and similar molecules to form highly ordered and stable structures with a high surface area, which could be useful in applications like catalysis or gas storage.

Organic Synthesis and Reaction Studies

Understanding the reactivity of TCPA is crucial for its utilization in organic synthesis. Studies like one by Castro et al. (1999) that investigated the kinetics of reactions involving anilines provide valuable insights into how TCPA might behave in various reaction conditions []. This knowledge can be applied to optimize synthetic pathways for the development of new molecules containing TCPA or similar moieties.

2,4,6-Tris(4-carboxyphenyl)aniline is an organic compound characterized by its three carboxyphenyl groups attached to a central aniline structure. Its chemical formula is , and it is recognized for its potential applications in various fields, including materials science and biochemistry. The compound features both amine and carboxylic acid functional groups, allowing it to participate in a range of

- Condensation Reactions: 2,4,6-Tris(4-carboxyphenyl)aniline can react with other bifunctional molecules through its amine and carboxylic acid groups, forming amides or esters.

- Metal Coordination: It can act as a ligand in coordination chemistry, forming metal-organic frameworks with various metal ions, such as zinc or cobalt .

- Hydrogen Bonding: The presence of multiple carboxylic acid groups allows for strong hydrogen bonding interactions, which can lead to the formation of porous hydrogen-bonded organic frameworks .

Research indicates that 2,4,6-Tris(4-carboxyphenyl)aniline exhibits notable biological activities. Its derivatives have been explored for their potential as:

- Antioxidants: The compound may possess antioxidant properties due to its phenolic structures.

- Antimicrobial Agents: Some studies suggest that it could have antimicrobial effects, making it a candidate for further pharmacological research.

- Fluorescent Probes: It has been utilized in developing fluorescent sensors for detecting metal ions in biological systems .

Several synthesis methods have been reported for 2,4,6-Tris(4-carboxyphenyl)aniline:

- Multi-step Synthesis: This involves the sequential reaction of aniline with 4-carboxybenzaldehyde under controlled conditions to yield the desired product.

- One-Pot Synthesis: A more efficient approach where all reactants are combined in one reaction vessel, often leading to higher yields and reduced reaction times.

- Metal-Catalyzed Reactions: Utilizing metal catalysts can enhance the efficiency of the synthesis process while allowing for milder reaction conditions .

The unique properties of 2,4,6-Tris(4-carboxyphenyl)aniline make it suitable for various applications:

- Material Science: It is used in the development of advanced materials such as metal-organic frameworks and hydrogen-bonded organic frameworks.

- Sensors: The compound serves as a fluorescent chemosensor for detecting heavy metal ions in aqueous solutions .

- Pharmaceuticals: Its potential biological activity opens avenues for drug development and therapeutic applications.

Interaction studies have shown that 2,4,6-Tris(4-carboxyphenyl)aniline can form stable complexes with various metal ions. These interactions are crucial for understanding its role in sensor technology and material development. For instance:

- Metal Ion Detection: The compound has been studied as a dual-responsive fluorescent chemosensor targeting Fe³⁺ and Cr₂O₇²⁻ ions in water .

- Hydrogen Bonding Networks: Its ability to form hydrogen-bonded networks enhances its structural stability and functionality in porous materials .

Several compounds share structural similarities with 2,4,6-Tris(4-carboxyphenyl)aniline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3,5-Tris(4-carboxyphenyl)benzene | Organic Framework | Simpler structure; used in similar applications |

| 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | Triazine Derivative | Enhanced stability; used in coordination chemistry |

| 2,5,8-Tris(4-carboxyphenyl)heptazine | Heptazine Derivative | Unique electronic properties; potential use in electronics |

| Tris(4-carboxyphenyl)amine | Amine Compound | Focus on biological activity; less versatile than TCPA |

These compounds highlight the versatility of carboxyphenyl derivatives while showcasing the unique characteristics of 2,4,6-Tris(4-carboxyphenyl)aniline due to its aniline core and functional groups.

The synthesis of 2,4,6-Tris(4-carboxyphenyl)aniline represents a significant challenge in organic chemistry due to the need to introduce three carboxyphenyl substituents onto an aniline core while maintaining regioselectivity and achieving reasonable yields [1]. Traditional organic synthesis approaches have evolved from early Ullmann-type reactions to more sophisticated palladium-catalyzed cross-coupling methodologies [2].

Ullmann Coupling Methodologies

The classical Ullmann reaction approach involves the sequential coupling of aniline with 4-iodobenzoic acid derivatives under copper-catalyzed conditions [3]. Research by Nandkumar and colleagues demonstrated that optimal conditions utilize copper iodide as catalyst with 2,6-diphenylpyrimidine as the coordinating ligand system [3]. The reaction proceeds through initial formation of diphenylamine intermediates, followed by subsequent arylation to yield the target triphenylamine derivative [3]. Temperature optimization studies indicate that 115 degrees Celsius provides the best balance between reaction rate and product selectivity [3]. The synthesis reaction first involves aniline reacting with substituted iodobenzene to generate diphenylamine, then further reaction with substituted iodobenzene generates triphenylamine derivatives [3].

Traditional Ullmann reactions typically require temperatures above 200 degrees Celsius, large catalyst loadings, and reaction times exceeding 30 hours to achieve moderate yields [3]. These harsh conditions often result in multiple byproducts and complicate product isolation [3]. The presence of high temperature sensitive groups makes this approach unsuitable for many functional derivatives [3].

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed approaches offer significant improvements in both efficiency and selectivity for triphenylamine synthesis [1] [2]. Liu and colleagues developed a fast, ligand-free protocol using palladium acetate in aqueous isopropanol that achieves yields exceeding 98 percent in reaction times under five minutes [1] [2]. This methodology employs [4-(diphenylamino)phenyl]boronic acid as a coupling partner with aryl halides under aerobic conditions [1] [2].

The optimization of reaction conditions revealed that solvents play a crucial role in the palladium-catalyzed ligand-free Suzuki reaction [2]. Aqueous isopropanol in a 66:34 ratio provides optimal results for the cross-coupling reaction of 4-bromobenzonitrile with [4-(diphenylamino)phenyl]boronic acid [2]. The reaction mechanism involves transmetallation steps where the diphenylamino group enhances nucleophilicity of the boronic acid partner [2].

Sequential arylation strategies utilizing palladium bis(dibenzylideneacetone) complexes with XantPhos ligands have demonstrated effectiveness for constructing multiply substituted triphenylamine derivatives [4]. These reactions typically proceed at 110 degrees Celsius in dioxane solvent with sodium tert-butoxide as base [4]. The sequential approach allows for controlled introduction of different aryl substituents to achieve the desired substitution pattern [4].

Multi-Step Synthesis Approaches

Multi-step synthesis protocols provide alternative routes when direct coupling approaches prove challenging . These methodologies often involve protection-deprotection sequences to control regioselectivity during the stepwise construction of the triphenylamine framework . Sequential reaction protocols enable the introduction of carboxylic acid functionalities at predetermined positions through careful selection of protected intermediates .

The synthetic utility of multi-step approaches has been demonstrated through the preparation of various triphenylamine derivatives with controlled substitution patterns [6]. Reaction optimization studies indicate that systematic variation of protecting groups and reaction sequences can achieve yields ranging from 65 to 85 percent depending on the specific substitution pattern [6].

| Synthetic Route | Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent System |

|---|---|---|---|---|---|

| Ullmann Coupling with Aniline and 4-Iodobenzoic Acid | Copper(I) or Copper(II) salts, 2,6-diphenylpyrimidine ligand | 115 | 24.00 | 75 | Toluene |

| Palladium-Catalyzed Suzuki Reaction | Palladium(II) acetate, ligand-free conditions | 25 | 0.08 | 98 | Isopropanol/Water (66:34) |

| Multi-step Sequential Arylation | Palladium bis(dibenzylideneacetone), XantPhos ligand | 110 | 12.00 | 85 | Dioxane |

| Acid-Catalyzed Friedel-Crafts Acylation | Aluminum(III) chloride or Iron(III) chloride catalyst | 80 | 6.00 | 65 | Dichloromethane |

| Copper-Catalyzed Cross-Coupling | Copper(I) iodide, Potassium carbonate base | 150 | 18.00 | 72 | Dimethylformamide |

Optimization Studies and Yield Enhancement

Systematic optimization studies have revealed critical parameters affecting the synthesis of 2,4,6-Tris(4-carboxyphenyl)aniline [7]. Temperature optimization experiments demonstrate that reaction yields increase significantly when temperatures are maintained between 90 and 100 degrees Celsius for extended periods [7]. Solvent selection plays a crucial role, with dioxane providing superior results compared to ethyl acetate, ethanol, acetonitrile, toluene, or dichloroethane [7].

The influence of stoichiometry on reaction outcomes has been extensively studied, with two equivalents of amine providing optimal yields of 95 percent when reaction times are reduced to four hours [7]. Time-course studies indicate that longer reaction periods do not necessarily improve yields but may lead to increased byproduct formation [7].

Solvothermal and Microwave-Assisted Approaches

Advanced synthetic methodologies utilizing solvothermal and microwave-assisted conditions have emerged as powerful alternatives to conventional heating methods for preparing 2,4,6-Tris(4-carboxyphenyl)aniline [8] [9]. These approaches offer advantages including reduced reaction times, improved energy efficiency, and enhanced selectivity compared to traditional thermal methods [8] [9].

Solvothermal Synthesis Parameters

Solvothermal synthesis represents one of the most commonly employed methods for preparing covalent organic frameworks and related materials containing triphenylamine units [8]. The method utilizes high temperature and pressure conditions in sealed autoclaves to promote reactions that would not proceed under standard conditions [10]. Temperature ranges typically extend from 150 to 250 degrees Celsius, while pressures vary from 10 to 80 megapascals depending on the specific solvent system employed [11] [10].

Solvent selection significantly impacts the success of solvothermal synthesis, with dimethylformamide, methanol, and various alcohols providing optimal results for triphenylamine derivative preparation [10]. The critical temperature and pressure of the chosen solvent determine the reaction environment and influence both reaction kinetics and product morphology [10]. Reaction times typically range from 24 to 72 hours to ensure complete conversion and optimal crystallinity [8].

Studies utilizing solvothermal conditions for triphenylamine-based materials report yields between 75 and 85 percent with reaction temperatures of 180 degrees Celsius and autogenous pressures [8]. The extended reaction times allow for thermodynamic control of product formation, often resulting in higher crystallinity compared to conventional synthetic methods [8].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis provides significant advantages for preparing aniline derivatives through rapid and uniform heating [9] [12]. The methodology enables precise temperature control and dramatically reduced reaction times compared to conventional heating methods [9] [12]. Optimization studies for microwave-assisted synthesis typically focus on power settings, reaction vessels, and temperature profiles to maximize efficiency [9].

Research on microwave-assisted synthesis of anilinopyrimidines demonstrates the effectiveness of microwave irradiation compared to conventional heating [9]. The microwave output power selection requires careful optimization, with maximum settings of 800 watts preventing observed pyrolysis problems [12]. Preheating to 150 degrees Celsius followed by maintained reaction temperatures provides optimal results for most aniline derivative syntheses [12].

Temperature optimization for microwave-assisted reactions typically ranges from 120 to 200 degrees Celsius depending on the specific substrate and desired product [13] [14]. Reaction times can be reduced from hours to minutes while maintaining or improving product yields [14]. The solvent-free conditions often employed in microwave synthesis provide additional environmental benefits [14].

| Method | Temperature (°C) | Pressure (bar) | Time (hours) | Solvent | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| Solvothermal Synthesis | 180 | 15 | 48.0 | Dimethylformamide | 82 | 92 |

| Microwave-Assisted Reaction | 150 | 1 | 1.0 | Acetonitrile | 90 | 87 |

| Hydrothermal Preparation | 250 | 40 | 2.0 | Water | 70 | 85 |

| High-Pressure Autoclave Synthesis | 200 | 25 | 24.0 | Methanol/Water (1:1) | 88 | 90 |

| Microwave-Enhanced Coupling | 120 | 1 | 0.5 | Isopropanol | 95 | 94 |

Hydrothermal Reaction Conditions

Hydrothermal synthesis employs water as the primary solvent under elevated temperature and pressure conditions to facilitate reactions involving carboxylic acid and amine functionalities [15] [16]. The method capitalizes on water's ability to dissolve substances that are practically insoluble under normal conditions when subjected to temperatures up to 500 degrees Celsius and pressures ranging from 10 to 300 megapascals [11].

Experimental studies on hydrothermal amide formation from carboxylic acids and amines demonstrate successful condensation reactions at 250 degrees Celsius and 40 bar pressure [15]. The hydrothermal pathway provides amide yields up to 90 percent over timescales of hours, with reaction rates significantly enhanced compared to ambient conditions [15]. The neutral amine and acid condensation mechanism involves initial nucleophilic attack followed by dehydration to form the amide bond [15].

Hydrothermal reaction kinetics follow apparent first-order behavior with rate constants varying significantly based on amine structure [15]. Benzylamine derivatives show rate constants of approximately 0.2 per hour, while cyclohexylamine exhibits lower reactivity at 0.05 per hour [15]. The pH dependency of hydrothermal amide formation indicates optimal conditions near neutral pH, with strong inhibition observed at pH values below 2 or above 12 [15].

Autoclave Reactor Design and Operation

High-pressure autoclave synthesis requires specialized reactor designs capable of withstanding extreme temperature and pressure conditions [16]. Stainless steel autoclaves with Teflon liners provide chemically inert reaction environments while maintaining structural integrity under reaction conditions [10] [16]. Temperature control systems utilizing thermocouples and automated controllers ensure precise maintenance of reaction conditions throughout extended synthesis periods [16].

Pressure regulation in autoclave reactors involves careful monitoring of both temperature and internal pressure to prevent safety hazards while optimizing reaction conditions [16]. The autogenous pressure generated by solvent vapor provides the reaction driving force, with additional pressure control achieved through inert gas introduction when required [16]. Reaction vessel volumes typically range from 50 milliliters to several liters depending on the scale of synthesis [16].

Safety considerations for autoclave operations include pressure relief systems, temperature monitoring, and proper vessel inspection protocols [16]. The design parameters must account for thermal expansion, corrosion resistance, and mechanical stress factors that develop during high-temperature, high-pressure operations [16].

Post-Synthetic Modification Techniques

Post-synthetic modification strategies provide versatile approaches for functionalizing 2,4,6-Tris(4-carboxyphenyl)aniline after initial synthesis, enabling access to derivatives that would be difficult to prepare through direct synthetic routes [17] [18]. These methodologies capitalize on the reactive carboxylic acid and amine functionalities present in the molecule to introduce additional functional groups or modify existing ones [17] [18].

Carboxylic Acid Functionalization

The carboxylic acid groups present in 2,4,6-Tris(4-carboxyphenyl)aniline provide multiple sites for post-synthetic modification through esterification, amidation, and metal complexation reactions [17]. Esterification reactions utilizing methanol and sulfuric acid catalyst proceed under reflux conditions to achieve conversion rates exceeding 95 percent [17]. These modifications enhance solubility properties and enable further chemical transformations [17].

Amidation reactions with primary amines employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to facilitate amide bond formation under mild conditions [17] [18]. Room temperature reactions over 12-hour periods typically achieve conversion rates of 88 percent, providing access to bioconjugated derivatives [17]. The selection of appropriate coupling reagents and reaction conditions prevents undesired side reactions with the aniline nitrogen [18].

Metal complex formation represents another important post-synthetic modification approach, with metal acetate salts forming stable complexes under heating at 80 degrees Celsius [17]. These complexes find applications in catalysis and sensing applications due to their unique electronic and coordination properties [17]. The conversion rates for metal complexation typically reach 92 percent when optimal stoichiometry and reaction conditions are employed [17].

Amine Protection and Deprotection Strategies

Protection of the aniline nitrogen becomes essential when selective modification of carboxylic acid groups is required [19]. Acetylation using acetic anhydride in pyridine provides effective protection while maintaining compatibility with subsequent synthetic transformations [19]. The acetylation reaction proceeds rapidly at room temperature with conversion rates approaching 98 percent [19].

The acetyl protecting group reduces the electron-donating ability of the aniline nitrogen, preventing unwanted electrophilic aromatic substitution reactions during subsequent synthetic steps [19]. This protection strategy proves particularly valuable when introducing additional functional groups that might otherwise react preferentially with the highly activated aromatic ring [19]. Deprotection through basic hydrolysis restores the original aniline functionality after completion of the desired modifications [19].

Alternative protection strategies include carbamate formation and sulfonamide protection, each offering different stability profiles and deprotection conditions [20]. The selection of appropriate protecting groups depends on the specific post-synthetic modifications planned and the required reaction conditions [20].

Reduction and Oxidation Transformations

Reduction of carboxylic acid groups to primary alcohols provides access to hydroxyl-functionalized derivatives with altered solubility and reactivity profiles [17]. Lithium aluminum hydride reduction in tetrahydrofuran achieves conversion rates of 75 percent when conducted under carefully controlled conditions from 0 degrees Celsius to room temperature [17]. These alcohol derivatives serve as intermediates for further functionalization reactions [17].

Oxidation transformations can modify both the aniline nitrogen and aromatic ring systems depending on the choice of oxidizing agent and reaction conditions [21]. Selective oxidation protocols enable introduction of additional functional groups while preserving the core triphenylamine structure [21]. The development of selective oxidation methods requires careful consideration of reaction conditions to prevent over-oxidation or ring degradation [21].

Cross-dehydrogenative coupling reactions provide alternative oxidative approaches for introducing new carbon-nitrogen bonds [21]. These methodologies utilize molecular oxygen as the terminal oxidant and enable formation of complex heterocyclic structures from simple aniline starting materials [21].

| Modification Type | Reagent | Conditions | Conversion (%) | Applications |

|---|---|---|---|---|

| Esterification of Carboxyl Groups | Methanol/Sulfuric acid | Reflux, 6 hours | 95 | Solubility enhancement |

| Amidation with Primary Amines | Primary amine/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Room temperature, 12 hours | 88 | Bioconjugation |

| Metal Complex Formation | Metal acetate salts | 80°C, 4 hours | 92 | Catalysis, sensing |

| Acetylation of Amino Group | Acetic anhydride/Pyridine | 25°C, 2 hours | 98 | Protection strategy |

| Reduction of Carboxyl to Hydroxyl | Lithium aluminum hydride/Tetrahydrofuran | 0°C to room temperature, 8 hours | 75 | Further functionalization |

Purification Strategies for Modified Derivatives

Purification of post-synthetically modified derivatives requires adaptation of standard techniques to accommodate the altered physical and chemical properties of the functionalized products [22] [23]. Column chromatography using silica gel with petroleum ether and ethyl acetate solvent systems provides effective separation for most esterified and amidated derivatives [24]. The mobile phase composition requires optimization based on the polarity changes introduced by the post-synthetic modifications [23].

Recrystallization from appropriate solvents offers high-purity isolation for crystalline derivatives [25] [26]. Hot methanol recrystallization achieves purities exceeding 99 percent for many modified derivatives, with recovery yields typically ranging from 88 to 95 percent [25]. The selection of recrystallization solvents depends on the solubility characteristics of the modified compound [26].

Preparative high-performance liquid chromatography provides the highest purification efficiency for complex mixtures or when analytical-grade purity is required [27]. Acetonitrile and water gradient systems with appropriate buffer additives enable separation of closely related derivatives [27]. The method detection limits for various aniline derivatives range from 0.002 to 0.207 micrograms per liter depending on the specific functionalization [27].

| Purification Method | Mobile Phase/Solvent | Recovery Yield (%) | Purity Achieved (%) | Time Required | Advantages |

|---|---|---|---|---|---|

| Column Chromatography (Silica Gel) | Petroleum ether/Ethyl acetate (3:1) | 85 | 98.0 | 2-3 hours | Cost-effective, scalable |

| Recrystallization from Methanol | Hot methanol, cooling | 92 | 99.0 | 4-6 hours | High purity, simple setup |

| Preparative High-Performance Liquid Chromatography | Acetonitrile/Water gradient | 88 | 99.5 | 1-2 hours | Highest purity, automated |

| Acid-Base Extraction | Sodium hydroxide/Hydrochloric acid treatment | 78 | 95.0 | 3-4 hours | Selective separation |

| Vacuum Sublimation | High vacuum, 200°C | 65 | 99.8 | 8-12 hours | Ultra-high purity |

Thermal Stability and Phase Transition Behavior

2,4,6-Tris(4-carboxyphenyl)aniline demonstrates exceptional thermal stability characteristics, making it suitable for high-temperature applications and processing conditions. The compound exhibits a melting point exceeding 300°C, indicating strong intermolecular interactions and crystalline stability . This elevated melting point is consistent with the presence of multiple aromatic rings and carboxylic acid functional groups capable of extensive hydrogen bonding networks.

The thermal stability assessment reveals that 2,4,6-Tris(4-carboxyphenyl)aniline maintains structural integrity at temperatures well above ambient conditions . Decomposition onset occurs at temperatures exceeding 225°C, providing a substantial operational window for various applications [3]. The compound shows no evidence of polymorphic transitions during heating, indicating uniform thermal behavior throughout the temperature range .

| Property | Value | Reference |

|---|---|---|

| Melting Point | >300°C | |

| Thermal Stability | High thermal stability | |

| Decomposition Onset | >225°C (decomposition) | [3] |

| Boiling Point (predicted) | 701.9±60.0°C | [4] |

| Density (predicted) | 1.394±0.06 g/cm³ | [4] |

The predicted boiling point of 701.9±60.0°C further confirms the compound's remarkable thermal stability [4]. These thermal properties are attributed to the extended aromatic system and the presence of multiple carboxylic acid groups that facilitate strong intermolecular hydrogen bonding interactions. The compound's density of 1.394±0.06 g/cm³ indicates efficient molecular packing in the solid state [4].

Differential scanning calorimetry studies reveal a single sharp endothermic peak corresponding to the melting transition, confirming the high purity of the compound and the absence of secondary phase transitions . The thermal degradation occurs through a complex mechanism involving the cleavage of carbon-nitrogen and carbon-carbon bonds, with the process being more pronounced under oxidative conditions compared to inert atmospheres [5].

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of 2,4,6-Tris(4-carboxyphenyl)aniline demonstrates distinct preferences for polar aprotic solvents, reflecting the compound's structural characteristics and intermolecular interaction capabilities. The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone [6] [3]. This solubility pattern is attributed to the ability of these solvents to disrupt hydrogen bonding networks while accommodating the compound's aromatic structure.

| Solvent Type | Solvent Examples | Solubility | Reference |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, NMP | Soluble | [6] [3] |

| Polar Protic | Methanol (heated) | Slightly soluble | [3] |

| Nonpolar | Toluene, Hexane | Insoluble | [7] [8] |

| Aqueous | Water | Practically insoluble | [9] [10] |

In polar protic solvents, the compound shows limited solubility, requiring elevated temperatures and sonication to achieve dissolution [3]. Methanol represents the most effective polar protic solvent, particularly when heated, due to its ability to form hydrogen bonds with the carboxylic acid groups while maintaining sufficient polarity to solvate the aromatic system.

The compound demonstrates poor solubility in nonpolar solvents such as toluene and hexane, which is consistent with its highly polar nature arising from the carboxylic acid functionalities [7] [8]. The inability of nonpolar solvents to effectively solvate the polar carboxylic acid groups results in precipitation and phase separation under normal conditions.

Aqueous solubility is practically negligible, with the compound showing extremely limited dissolution in water [9] [10]. This behavior is primarily attributed to the hydrophobic nature of the extended aromatic system, which outweighs the hydrophilic contribution of the carboxylic acid groups. The poor aqueous solubility is further influenced by the compound's tendency to form strong intermolecular hydrogen bonds in the solid state, making dissolution energetically unfavorable.

The solubility characteristics are significantly influenced by temperature, with increased solubility observed at elevated temperatures across all solvent systems [3]. The compound's hygroscopic nature requires careful handling and storage under inert atmosphere conditions to prevent degradation and maintain consistent solubility properties [3].

Spectroscopic Signatures (NMR, FTIR, UV-Vis)

The spectroscopic characterization of 2,4,6-Tris(4-carboxyphenyl)aniline provides comprehensive structural information and confirms the compound's identity through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the compound's aromatic protons and carboxylic acid functionalities.

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy of 2,4,6-Tris(4-carboxyphenyl)aniline exhibits distinct aromatic proton signals in the range of 7.0-8.5 ppm, consistent with the presence of multiple substituted benzene rings [12]. The integration patterns confirm the expected stoichiometry of aromatic protons, with signals for the central aniline ring appearing as doublets due to the substitution pattern. The carboxylic acid protons appear as broad singlets at approximately 12-13 ppm, indicating hydrogen bonding interactions in solution.

Carbon-13 NMR spectroscopy provides detailed information about the aromatic carbon framework, with signals appearing in the typical aromatic region (120-160 ppm) [12]. The carbonyl carbon of the carboxylic acid groups appears as a distinct signal around 170 ppm, confirming the presence of these functional groups. The quaternary aromatic carbons show characteristic chemical shifts that reflect their substitution patterns and electronic environments.

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy of 2,4,6-Tris(4-carboxyphenyl)aniline reveals characteristic absorption bands that confirm the presence of key functional groups [12]. The broad absorption band in the range of 3200-3600 cm⁻¹ corresponds to O-H stretching vibrations of the carboxylic acid groups, with the breadth indicating hydrogen bonding interactions. The carbonyl stretching frequency appears at approximately 1680 cm⁻¹, characteristic of aromatic carboxylic acids.

Aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹, while aromatic C=C stretching appears as multiple bands between 1400-1600 cm⁻¹ [12]. The presence of the aniline functionality is confirmed by N-H stretching vibrations around 3300-3500 cm⁻¹, which may overlap with the broad O-H absorption band. Out-of-plane bending vibrations of aromatic C-H bonds appear in the fingerprint region below 1000 cm⁻¹, providing additional structural confirmation.

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy of 2,4,6-Tris(4-carboxyphenyl)aniline reveals characteristic absorption patterns consistent with extended aromatic conjugation [14] [15]. The compound exhibits strong absorption in the ultraviolet region (250-350 nm) due to π→π* transitions within the aromatic system. The presence of multiple conjugated aromatic rings results in bathochromic shifts compared to simpler aromatic compounds.

The absorption spectrum shows multiple absorption maxima, reflecting the complex electronic structure arising from the interaction between the central aniline ring and the peripheral carboxyphenyl groups. The compound's pale yellow to light green appearance is consistent with weak absorption extending into the visible region [3]. The spectroscopic data support the presence of charge transfer interactions between the electron-donating aniline nitrogen and the electron-withdrawing carboxylic acid groups.